Methyl 5-amino-2-methoxybenzoate
Overview
Description
Methyl 5-amino-2-methoxybenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-amino-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes to ensure high yield and purity. One such method includes the halogenation of 2-methoxy-4-acetylamine methyl benzoate followed by condensation with ethane sulfinic acid sodium salt. This method is advantageous due to its simplicity and high yield, achieving a total yield of up to 80% with a purity of 99.5% .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 5-amino-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-methoxybenzoate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Methyl 5-amino-2-methoxybenzoate can be compared with other similar compounds such as:
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-3-methoxybenzoate
- Methyl 5-(acetylamino)-2-methoxybenzoate
- Methyl 5-tert-butyl-2-methoxybenzoate
Uniqueness: this compound is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 5-amino-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXCIPPRCFAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177357 | |
Record name | Methyl 5-amino-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-67-1 | |
Record name | Benzoic acid, 5-amino-2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22802-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-amino-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-amino-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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